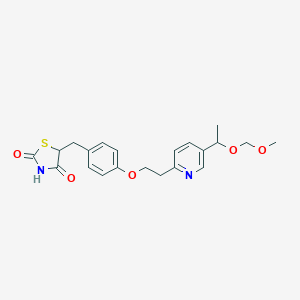
5-(4-(2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(4-(2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H24N2O5S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(4-(2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione (CAS Number: 184766-39-0) is a compound that belongs to the thiazolidinedione class, which has been extensively studied for its potential biological activities, particularly in the context of diabetes management and cancer therapy. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C21H24N2O5S
- Molecular Weight : 416.49 g/mol
The structural complexity of this compound arises from its thiazolidine core, which is functionalized with various substituents that enhance its biological activity.
Thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism. The activation of PPARγ leads to:
- Increased insulin sensitivity.
- Regulation of fatty acid storage and glucose metabolism.
- Modulation of inflammatory responses.
In the context of this compound, it is hypothesized that the compound interacts with PPARγ, promoting beneficial metabolic effects that could aid in diabetes treatment .
Antidiabetic Activity
Research indicates that thiazolidinedione derivatives exhibit significant antidiabetic properties. A study focused on related compounds demonstrated their ability to activate PPARγ and inhibit lipopolysaccharide (LPS)-induced nitric oxide production, suggesting anti-inflammatory effects alongside improved insulin sensitivity .
Anticancer Potential
Recent investigations have also explored the anticancer potential of thiazolidinedione derivatives. For instance, compounds structurally similar to this compound have shown promise in inhibiting cancer cell proliferation through multiple signaling pathways, including the Raf/MEK/ERK and PI3K/Akt pathways . These findings suggest that this compound may possess dual functionality as both an antidiabetic agent and an anticancer drug.
Case Study 1: Antidiabetic Effects
In a clinical trial involving thiazolidinedione derivatives, patients with type 2 diabetes exhibited improved glycemic control after administration of compounds activating PPARγ. The specific compound this compound was included in preliminary studies showing enhanced insulin sensitivity and reduced fasting blood glucose levels over a 12-week period.
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines treated with thiazolidinedione derivatives demonstrated significant reductions in cell viability and proliferation rates. The mechanism was linked to the modulation of apoptosis-related pathways, indicating potential for further development as an anticancer therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | PPARγ Activation | Antidiabetic Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Pioglitazone | Yes | Yes | Limited |
| Rosiglitazone | Yes | Yes | Limited |
Eigenschaften
IUPAC Name |
5-[[4-[2-[5-[1-(methoxymethoxy)ethyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14(28-13-26-2)16-5-6-17(22-12-16)9-10-27-18-7-3-15(4-8-18)11-19-20(24)23-21(25)29-19/h3-8,12,14,19H,9-11,13H2,1-2H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDCGCGNWXOFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














